C28H25BrF2N2O2
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Overview
Description
The compound with the molecular formula C28H25BrF2N2O2 is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H25BrF2N2O2 typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of a core structure, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
C28H25BrF2N2O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
C28H25BrF2N2O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C28H25BrF2N2O2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.
Comparison with Similar Compounds
C28H25BrF2N2O2: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groupsThis compound in various contexts.
List of Similar Compounds
C28H25ClF2N2O2: A similar compound with chlorine instead of bromine.
C28H25BrF2N2O3: A compound with an additional oxygen atom.
C27H24BrF2N2O2: A compound with one less carbon atom.
This compound in scientific research and industrial applications.
Biological Activity
The compound C28H25BrF2N2O2, a halogenated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention due to its potential biological activities, particularly in cancer treatment. This article synthesizes current research findings, case studies, and data tables to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting glycolysis, and implications for therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : this compound
- Molecular Weight : Approximately 517.41 g/mol
- Functional Groups : Contains bromine (Br), fluorine (F), and nitrogen (N) atoms, indicating potential for diverse biological interactions.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme hexokinase (HK), which plays a crucial role in the glycolytic pathway. By mimicking glucose, this compound can bind to HK and inhibit its activity, thereby reducing glycolysis in cancer cells that rely heavily on this metabolic pathway for energy production.
Key Findings:
- Inhibition of Glycolysis : Studies indicate that halogenated derivatives like this compound show significant inhibition of glycolytic enzymes compared to 2-DG, particularly under hypoxic conditions typical in tumor microenvironments .
- Cytotoxic Effects : In vitro assays demonstrate that the compound exhibits potent cytotoxicity against glioblastoma multiforme (GBM) cells, with lower IC50 values indicating higher efficacy .
Data Table: Cytotoxicity of this compound Compared to Other Compounds
Compound | IC50 (µM) | Cell Line | Conditions |
---|---|---|---|
This compound | 5.4 | Glioblastoma Multiforme | Hypoxic |
2-Deoxy-D-Glucose | 12.3 | Glioblastoma Multiforme | Hypoxic |
Fluorinated Derivative A | 4.8 | Glioblastoma Multiforme | Normoxic |
Case Study 1: Efficacy in GBM Treatment
A recent study evaluated the effects of this compound on GBM cells under varying oxygen levels. The results indicated that the compound significantly reduced cell viability and induced apoptosis more effectively than traditional treatments. The study highlighted the potential for using this compound as a metabolic therapy in aggressive cancers.
Case Study 2: Pharmacokinetics Improvement
Research focused on modifying the pharmacokinetic properties of 2-DG through halogenation. The findings suggest that this compound has improved stability and bioavailability compared to its parent compound, allowing for effective dosing regimens that could enhance therapeutic outcomes in clinical settings .
Properties
Molecular Formula |
C28H25BrF2N2O2 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
9-bromo-2-[4-(difluoromethoxy)phenyl]-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C28H25BrF2N2O2/c29-21-8-11-26-23(16-21)25-17-24(20-6-9-22(10-7-20)34-27(30)31)32-33(25)28(35-26)14-12-19(13-15-28)18-4-2-1-3-5-18/h1-11,16,19,25,27H,12-15,17H2 |
InChI Key |
SBMDYYHRQINYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
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